![molecular formula C19H29N3O10 B1651687 N-[3-(dimethylamino)propyl]-2-(2-ethyl-6-methylpyridin-3-yl)oxyacetamide;oxalic acid CAS No. 132401-82-2](/img/structure/B1651687.png)
N-[3-(dimethylamino)propyl]-2-(2-ethyl-6-methylpyridin-3-yl)oxyacetamide;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(dimethylamino)propyl]-2-(2-ethyl-6-methylpyridin-3-yl)oxyacetamide;oxalic acid is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique chemical structure, which includes a dimethylamino group, a pyridinyl group, and an ethanedioate moiety. It is used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-(2-ethyl-6-methylpyridin-3-yl)oxyacetamide;oxalic acid typically involves multiple steps, including the formation of the acetamide backbone, the introduction of the dimethylamino group, and the attachment of the pyridinyl group. Common reagents used in these reactions include acetic anhydride, dimethylamine, and pyridine derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the compound.
化学反应分析
Types of Reactions
N-[3-(dimethylamino)propyl]-2-(2-ethyl-6-methylpyridin-3-yl)oxyacetamide;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
N-[3-(dimethylamino)propyl]-2-(2-ethyl-6-methylpyridin-3-yl)oxyacetamide;oxalic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of N-[3-(dimethylamino)propyl]-2-(2-ethyl-6-methylpyridin-3-yl)oxyacetamide;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds include other acetamides and pyridine derivatives, such as:
- Acetamide, N-(3-(dimethylamino)propyl)-2-((2-methyl-3-pyridinyl)oxy)-
- Acetamide, N-(3-(dimethylamino)propyl)-2-((2-ethyl-4-methyl-3-pyridinyl)oxy)-
Uniqueness
What sets N-[3-(dimethylamino)propyl]-2-(2-ethyl-6-methylpyridin-3-yl)oxyacetamide;oxalic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
属性
CAS 编号 |
132401-82-2 |
|---|---|
分子式 |
C19H29N3O10 |
分子量 |
459.4 g/mol |
IUPAC 名称 |
N-[3-(dimethylamino)propyl]-2-(2-ethyl-6-methylpyridin-3-yl)oxyacetamide;oxalic acid |
InChI |
InChI=1S/C15H25N3O2.2C2H2O4/c1-5-13-14(8-7-12(2)17-13)20-11-15(19)16-9-6-10-18(3)4;2*3-1(4)2(5)6/h7-8H,5-6,9-11H2,1-4H3,(H,16,19);2*(H,3,4)(H,5,6) |
InChI 键 |
UCHRGOJTPXVNQZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=N1)C)OCC(=O)NCCCN(C)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
规范 SMILES |
CCC1=C(C=CC(=N1)C)OCC(=O)NCCCN(C)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
| 132401-82-2 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



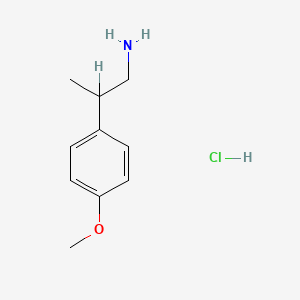
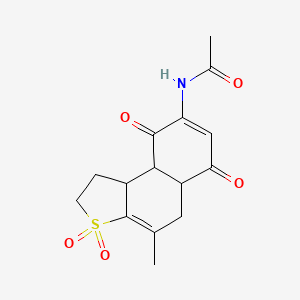
![[3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B1651608.png)
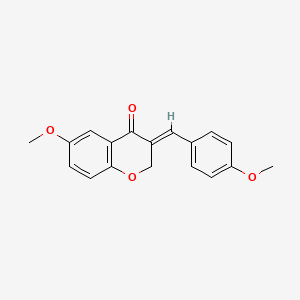
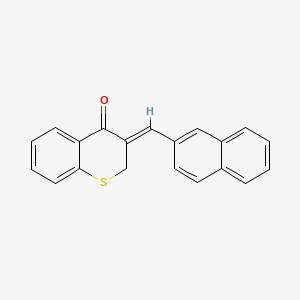
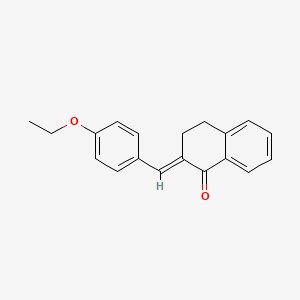
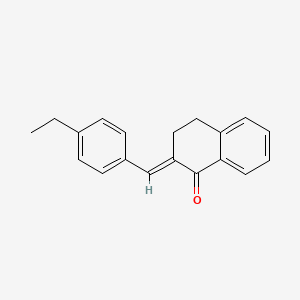
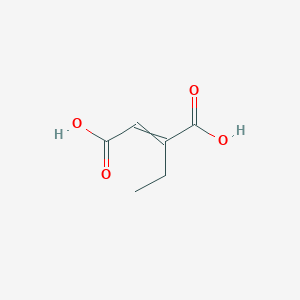
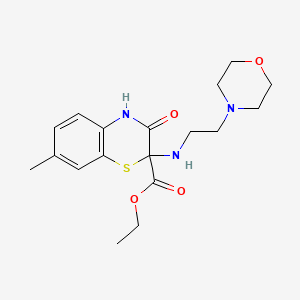
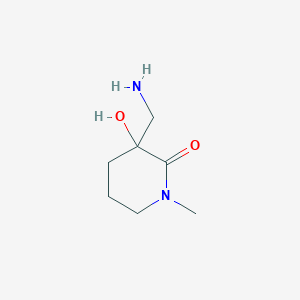
![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B1651623.png)
![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol](/img/structure/B1651625.png)
![Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]-](/img/structure/B1651626.png)
